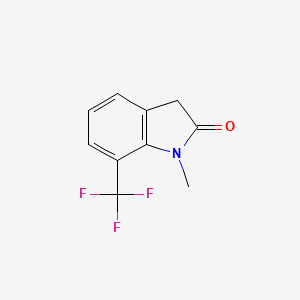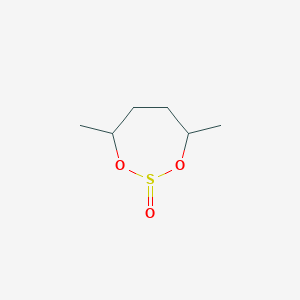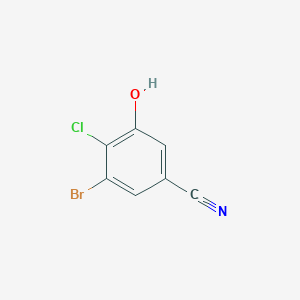![molecular formula C8H15NOSi B13664263 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile is a chemical compound with the molecular formula C8H15NOSi and a molecular weight of 169.3 g/mol . This compound is characterized by the presence of a cyclobutane ring, a nitrile group, and a trimethylsilyl group attached to an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclobutanecarbonitrile+Trimethylsilyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions . The cyclobutane ring provides a rigid framework that influences the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the trimethylsilyl group, making it less stable and reactive.
1-[(Trimethylsilyl)oxy]cyclopentanecarbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, resulting in different reactivity and selectivity.
1-[(Trimethylsilyl)oxy]cyclohexanecarbonitrile: Contains a cyclohexane ring, which further alters its chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a nitrile group, and a trimethylsilyl group, which imparts specific reactivity and stability characteristics.
Properties
Molecular Formula |
C8H15NOSi |
|---|---|
Molecular Weight |
169.30 g/mol |
IUPAC Name |
1-trimethylsilyloxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H15NOSi/c1-11(2,3)10-8(7-9)5-4-6-8/h4-6H2,1-3H3 |
InChI Key |
AEFNXNUFVVAOQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


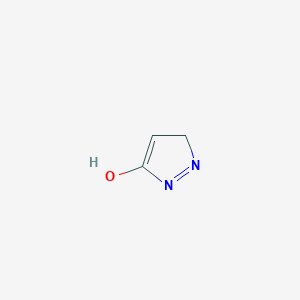
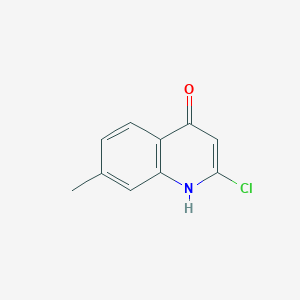
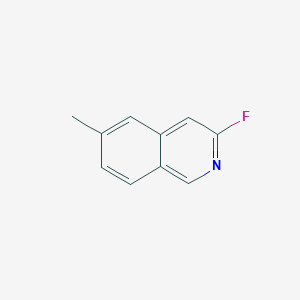
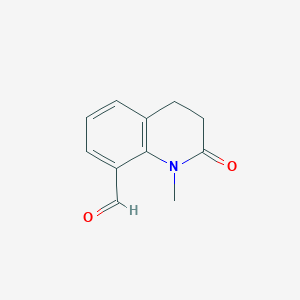
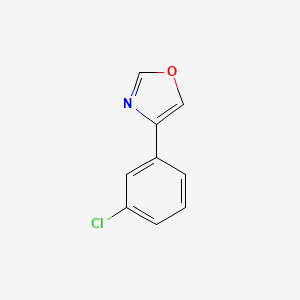
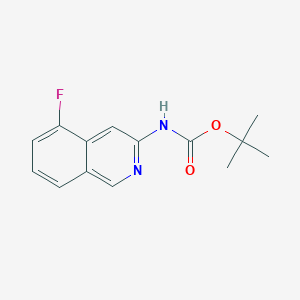
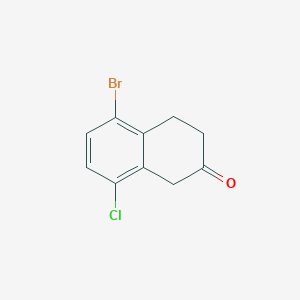
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
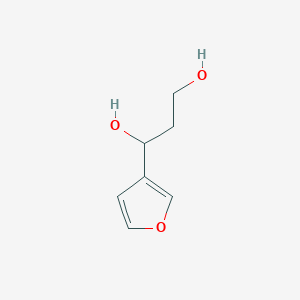
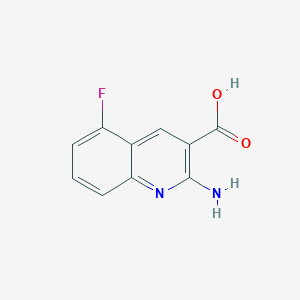
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
